molecular formula C7H15ClO4S B14540047 Diethyl(prop-2-en-1-yl)sulfanium perchlorate CAS No. 62161-93-7

Diethyl(prop-2-en-1-yl)sulfanium perchlorate

Cat. No.: B14540047
CAS No.: 62161-93-7
M. Wt: 230.71 g/mol
InChI Key: XCOYGWFPJUFQGH-UHFFFAOYSA-M
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Description

Diethyl(prop-2-en-1-yl)sulfanium perchlorate is an organosulfur compound with the molecular formula C7H15ClO4S It is a sulfonium salt where the sulfonium ion is substituted with diethyl and prop-2-en-1-yl groups, and the counterion is perchlorate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(prop-2-en-1-yl)sulfanium perchlorate typically involves the alkylation of diethyl sulfide with prop-2-en-1-yl chloride in the presence of a strong acid, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl(prop-2-en-1-yl)sulfanium perchlorate can undergo various chemical reactions, including:

    Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.

    Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diethyl sulfide.

    Substitution: Various substituted sulfonium salts.

Scientific Research Applications

Diethyl(prop-2-en-1-yl)sulfanium perchlorate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl(prop-2-en-1-yl)sulfanium perchlorate involves its interaction with molecular targets through its sulfonium ion. The positively charged sulfonium ion can interact with negatively charged sites on biomolecules, leading to various biological effects. The prop-2-en-1-yl group can also participate in chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl sulfide: Lacks the prop-2-en-1-yl group and perchlorate ion.

    Prop-2-en-1-yl sulfide: Lacks the diethyl groups and perchlorate ion.

    Sulfonium perchlorate: Lacks the specific diethyl and prop-2-en-1-yl substitutions.

Uniqueness

Diethyl(prop-2-en-1-yl)sulfanium perchlorate is unique due to the presence of both diethyl and prop-2-en-1-yl groups on the sulfonium ion, combined with the perchlorate counterion

Properties

CAS No.

62161-93-7

Molecular Formula

C7H15ClO4S

Molecular Weight

230.71 g/mol

IUPAC Name

diethyl(prop-2-enyl)sulfanium;perchlorate

InChI

InChI=1S/C7H15S.ClHO4/c1-4-7-8(5-2)6-3;2-1(3,4)5/h4H,1,5-7H2,2-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

XCOYGWFPJUFQGH-UHFFFAOYSA-M

Canonical SMILES

CC[S+](CC)CC=C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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